molecular formula C15H12ClFO B1327566 3-(3-Chlorophenyl)-3'-fluoropropiophenone CAS No. 898786-98-6

3-(3-Chlorophenyl)-3'-fluoropropiophenone

Cat. No. B1327566
M. Wt: 262.7 g/mol
InChI Key: SSOZIRPRMFPWQR-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of phenyl isocyanate . Phenyl isocyanate is a laboratory chemical and is not recommended for food, drug, pesticide or biocidal product use .


Synthesis Analysis

While specific synthesis methods for “3-(3-Chlorophenyl)-3’-fluoropropiophenone” were not found, similar compounds such as piperazine derivatives have been synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Molecular Geometry and Chemical Reactivity Studies

Research has been conducted on compounds related to 3-(3-Chlorophenyl)-3'-fluoropropiophenone, focusing on their molecular geometry and chemical reactivity. For instance, studies involving compounds such as 7-chloro-9-(2′-chlorophenyl)-2,3-dihydroacridin-4(1H)-one and 7-chloro-9-(2′-fluorophenyl)-2,3-dihydroacridin-4-(1H)-one, synthesized from related benzophenones, have been performed. These studies involve spectral analysis and quantum chemical studies to understand the molecular structure and reactivity of these compounds (Satheeshkumar et al., 2017).

Structural Analysis under Different Conditions

Research on related phenols, such as 2-Fluorophenol and 3-Chlorophenol, has been conducted to understand their structures under varying temperatures and pressures. This work provides insights into the behavior of similar compounds under different physical conditions, which can be critical in various scientific applications (Oswald et al., 2005).

Synthesis and Application in Biological Studies

Studies on the synthesis of compounds similar to 3-(3-Chlorophenyl)-3'-fluoropropiophenone have been conducted, with a focus on their potential biological activities. For example, the synthesis of 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamine and its derivatives has been explored for antibacterial and antioxidant activities. Such research is crucial in developing new pharmaceuticals and understanding their interaction with biological systems (Arutyunyan et al., 2012).

Optimization in Biocatalytic Processes

Research involving the optimization of biocatalytic processes using Saccharomyces cerevisiae for the reduction of related compounds, like 3-chloro-4-fluoropropiophenone, highlights the potential for efficient and environmentally friendly synthesis methods in industrial applications (이해룡 et al., 2011).

Crystallography and Material Science

Crystallographic studies of compounds structurally related to 3-(3-Chlorophenyl)-3'-fluoropropiophenone, such as the analysis of 1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one, provide valuable insights into the molecular arrangements and interactions that are essential in material science and drug design (Jasinski et al., 2009).

Safety And Hazards

While specific safety data for “3-(3-Chlorophenyl)-3’-fluoropropiophenone” was not found, a similar compound, 3-Chlorophenyl isocyanate, is classified as a combustible liquid that causes severe skin burns and eye damage. It may cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

3-(3-chlorophenyl)-1-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(17)10-12/h1-6,9-10H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOZIRPRMFPWQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644428
Record name 3-(3-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)-3'-fluoropropiophenone

CAS RN

898786-98-6
Record name 1-Propanone, 3-(3-chlorophenyl)-1-(3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898786-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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